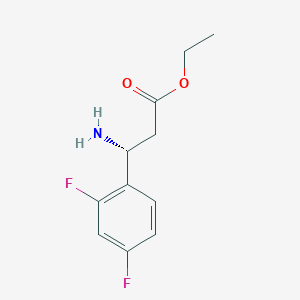

ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate

Description

Properties

Molecular Formula |

C11H13F2NO2 |

|---|---|

Molecular Weight |

229.22 g/mol |

IUPAC Name |

ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate |

InChI |

InChI=1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10H,2,6,14H2,1H3/t10-/m1/s1 |

InChI Key |

VNSICQFDYLZXLG-SNVBAGLBSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of (2Z)-2-[(Benzyloxycarbonyl)amino]-3-(2,4-difluorophenyl)prop-2-enoate

The precursor olefin is synthesized by reacting 2,4-difluorobenzaldehyde with a phosphorus ylide reagent (e.g., methyl (triphenylphosphoranylidene)acetate) in tetrahydrofuran (THF) under basic conditions (DBU, 0°C to 25°C). The Z-isomer is isolated via silica gel chromatography (>90% purity) and subjected to hydrogenation.

Hydrogenation Conditions and Outcomes

| Parameter | Value |

|---|---|

| Catalyst | Rhodium-(R)-BINAP complex |

| Pressure | 10–40 psig H₂ |

| Solvent | Ethanol/THF (3:1) |

| Temperature | 25°C |

| Enantiomeric Excess (ee) | 95–99% |

The reaction achieves high stereocontrol due to the chiral ligand’s coordination to the olefin’s prochiral face. Post-hydrogenation, the benzyloxycarbonyl (Cbz) protecting group is removed via hydrogenolysis, yielding the free amine.

Tandem Knoevenagel Condensation-Alkylidene Reduction

A modified protocol from PubMed’s synthesis of ethyl 3-(3-aminophenyl)propanoate is applicable to the 2,4-difluorophenyl analog. This one-pot method eliminates intermediate isolation, improving efficiency.

Reaction Sequence

-

Knoevenagel Condensation : 2,4-Difluorobenzaldehyde reacts with Meldrum’s acid in triethylammonium formate (TEAF) at 80°C, forming 3-(2,4-difluorophenyl)prop-2-enoic acid.

-

Reduction-Esterification : The α,β-unsaturated acid is treated with stannous chloride (SnCl₂) in ethanol, simultaneously reducing the double bond and esterifying the carboxylic acid.

Optimization Data

| Condition | Effect on Yield |

|---|---|

| SnCl₂:Acid Molar Ratio | 1.5:1 → 85% yield |

| Ethanol Volume | 10 mL/mmol → 78% yield |

| Reaction Time | 12 hr → 90% conversion |

This method avoids costly catalysts but requires careful control of SnCl₂ stoichiometry to prevent over-reduction.

Chiral Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution techniques are employed. A method derived from US9221786B2 uses (1S)-(−)-camphanic chloride to form diastereomeric salts of the racemic amine, which are separated via fractional crystallization.

Resolution Protocol

-

Salt Formation : Racemic ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is treated with (1S)-(−)-camphanic chloride in dichloromethane.

-

Crystallization : Diastereomeric salts precipitate in heptane/ethyl acetate (4:1), yielding the (3R)-enantiomer with 92% ee after two recrystallizations.

Enantioselective Aldol Reaction

A less common but highly selective approach involves the Evans aldol reaction. Using a chiral oxazolidinone auxiliary, 2,4-difluorophenylacetic acid is condensed with glycine ethyl ester.

Key Steps

-

Auxiliary Attachment : 2,4-Difluorophenylacetyl chloride is coupled to (R)-4-benzyl-2-oxazolidinone.

-

Aldol Addition : The enolate reacts with glycine ethyl ester, followed by auxiliary removal via hydrolysis.

This method achieves >98% ee but requires multiple steps, reducing overall yield to 40–50%.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling 2,4-difluorobenzaldehyde, ammonium acetate, and ethyl acetoacetate with silica gel as a grinding agent produces the target compound in 70% yield after 2 hours . While scalable, this method’s enantioselectivity remains unverified.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceutical Compounds

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow it to target specific pathways involved in neurological and inflammatory disorders. The difluorophenyl group enhances its binding affinity to biological targets, making it a valuable candidate for drug development.

Case Study: Neurological Disorders

Research has demonstrated that compounds derived from this compound exhibit potential therapeutic effects in treating conditions such as depression and anxiety. For instance, derivatives have shown efficacy in modulating neurotransmitter systems, thereby influencing mood regulation and cognitive functions.

Organic Synthesis

Intermediate in Complex Organic Molecules

This compound is utilized as an intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse chemical entities.

Chemical Reactions Overview

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino groups to imines or nitriles | Potassium permanganate |

| Reduction | Forms secondary or tertiary amines | Lithium aluminum hydride |

| Substitution | Electrophilic aromatic substitution | Bromine, nitric acid |

Biological Studies

Impact on Biological Systems

This compound is employed in studies examining the effects of fluorinated compounds on biological systems. Research indicates that fluorinated compounds can significantly alter enzyme activity and receptor binding profiles.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission and inflammatory pathways.

Pathways Involved: It modulates the activity of these targets by binding to their active sites, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl (3R)-3-Amino-3-(2,4-Difluorophenyl)Propanoate and Analogues

*Calculated based on molecular formula.

Physicochemical Properties

- For example, the ethyl ester (logP ~2.1) is more lipophilic than the methyl analogue (logP ~1.7), favoring passive diffusion in biological systems .

- Substituent Effects : The 2,4-difluoro substitution provides a balance of electron-withdrawing effects and steric accessibility, optimizing interactions with hydrophobic enzyme pockets. Comparatively, 3,4- or 3,5-difluoro isomers (e.g., compounds 4a and 4b in ) may alter binding kinetics due to shifted dipole moments .

- Salt Forms : Hydrochloride salts (e.g., CAS 2126142-97-8) improve crystallinity and stability, with solubility in water >50 mg/mL, whereas free bases are typically sparingly soluble (<1 mg/mL) .

Biological Activity

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate is an amino acid derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. This article delves into the synthesis, biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

This compound features a propanoate backbone with an amino group and a difluorophenyl substituent. The synthesis typically involves the reaction of ethyl acrylate with 2,4-difluoroaniline under nitrogen protection, utilizing trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol. The process includes purification steps such as washing with organic solvents and recrystallization to yield the final product in a crystalline form.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, while the difluorophenyl group engages in hydrophobic interactions. This dual interaction modulates enzyme activity, potentially inhibiting pathways involved in disease processes.

- Receptor Binding : The compound may also bind to receptors implicated in neurotransmission and inflammatory responses, affecting signaling pathways that regulate physiological functions.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity through various mechanisms:

- Neurotransmitter Modulation : Studies suggest that this compound can influence neurotransmitter levels by modulating enzyme activities involved in their synthesis or degradation. For instance, it may inhibit enzymes like monoamine oxidase, which is crucial for neurotransmitter metabolism.

- Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can reduce pro-inflammatory cytokine production in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Neurological Disorders : In a study focusing on compounds targeting neurological disorders, this compound was shown to enhance synaptic plasticity in neuronal cultures. This effect was attributed to its ability to modulate glutamate receptor activity, which is essential for learning and memory processes.

- Cancer Research : Preliminary findings indicate that this compound may have anti-cancer properties. It has been tested against various cancer cell lines where it demonstrated cytotoxic effects at certain concentrations. The mechanism appears to involve apoptosis induction through caspase activation pathways.

Comparative Biological Activity Table

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced activity of monoamine oxidase | |

| Anti-inflammatory | Decreased cytokine production | |

| Neurotransmitter Modulation | Enhanced synaptic plasticity | |

| Cytotoxicity in Cancer Cells | Induction of apoptosis |

Q & A

How can researchers optimize the multi-step synthesis of ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate to improve yield and purity?

Answer:

Synthesis optimization involves:

- Stepwise reaction monitoring : Use techniques like thin-layer chromatography (TLC) or HPLC to track intermediates and ensure reaction completion .

- Chiral resolution : Employ chiral auxiliaries or enzymatic resolution to preserve the (3R) configuration during esterification and amidation steps .

- Purification : Utilize recrystallization or preparative HPLC to isolate the enantiomerically pure compound, critical for biological studies .

- Process intensification : Implement continuous flow reactors (CFRs) to enhance scalability and reduce side reactions, as demonstrated in analogous syntheses .

What experimental approaches are used to investigate the stereochemical influence of the (3R) configuration on biological activity?

Answer:

- Comparative enantiomer studies : Synthesize both (3R) and (3S) enantiomers and compare their binding affinities to target enzymes (e.g., proteases or kinases) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Molecular docking simulations : Model interactions between the (3R)-configured compound and active sites of biological targets (e.g., integrins or neurotransmitter receptors) to predict stereospecific activity .

- In vivo pharmacokinetics : Assess enantiomer-specific metabolic stability and tissue distribution in animal models .

How do the 2,4-difluorophenyl substituents impact the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity enhancement : Fluorine atoms increase logP values, improving blood-brain barrier penetration, as observed in fluorinated drug analogs .

- Metabolic stability : The electron-withdrawing effect of fluorine reduces oxidative metabolism, prolonging half-life. This is validated via cytochrome P450 inhibition assays .

- Comparative studies : Replace difluorophenyl with non-fluorinated aryl groups and measure changes in solubility and plasma protein binding using equilibrium dialysis .

What methodologies are employed to evaluate the compound’s antiproliferative effects in cancer research?

Answer:

- Dose-response assays : Determine IC50 values across cancer cell lines (e.g., PC-3, LNCaP) using MTT or CellTiter-Glo assays, with data normalized to positive controls (e.g., cisplatin) .

- Mechanistic studies : Perform RNA sequencing or Western blotting to identify pathways (e.g., apoptosis, mTOR signaling) modulated by the compound .

- Synergy testing : Combine with standard chemotherapeutics (e.g., doxorubicin) and calculate combination indices via the Chou-Talalay method .

How can researchers resolve contradictory IC50 values reported for structurally similar derivatives?

Answer:

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Structural-activity correlation : Compare substituent effects (e.g., fluoro vs. trifluoromethyl groups) using 3D-QSAR models to rationalize potency differences .

- Orthogonal validation : Confirm activity in secondary assays (e.g., colony formation or caspase-3 activation) to rule out false positives .

What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Answer:

- Chiral HPLC : Resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) and UV detection at 254 nm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C11H12F2NO2) and detect impurities with ppm-level accuracy .

- NMR spectroscopy : Assign stereochemistry via NOESY and COSY experiments, particularly for the (3R) configuration .

How do modifications to the propanoate backbone (e.g., ester vs. acid) affect biological efficacy?

Answer:

- Ester hydrolysis studies : Incubate the compound in plasma or liver microsomes to assess conversion to the free acid form, which may alter target engagement .

- Bioisosteric replacement : Substitute the ethyl ester with methyl or tert-butyl esters and compare solubility and membrane permeability using Caco-2 cell assays .

- Pharmacophore mapping : Identify critical hydrogen-bonding groups via alanine scanning or methyl scanning mutagenesis in target proteins .

What strategies are used to mitigate racemization during large-scale synthesis?

Answer:

- Low-temperature reactions : Conduct esterification and amidation steps below 0°C to minimize chiral center inversion .

- Asymmetric catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) in key steps like the Rodionov reaction .

- In situ monitoring : Employ polarimetry or circular dichroism (CD) spectroscopy to detect racemization in real time .

How is the compound’s potential neuropharmacological activity assessed?

Answer:

- Receptor binding assays : Screen against GABA_A, NMDA, or serotonin receptors using radioligand displacement assays .

- Electrophysiology : Measure changes in neuronal firing rates in hippocampal slices via patch-clamp recordings .

- Behavioral studies : Administer to rodent models of anxiety or seizures and evaluate phenotypic responses .

What computational tools are leveraged to predict the compound’s ADMET properties?

Answer:

- In silico modeling : Use SwissADME or ADMETLab to estimate absorption, distribution, and toxicity profiles based on molecular descriptors .

- Machine learning : Train models on fluorinated compound datasets to predict metabolic sites and clearance rates .

- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using lipid bilayer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.